molecular formula C6H8N4 B1278210 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 4788-15-2

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1278210
CAS No.: 4788-15-2
M. Wt: 136.15 g/mol
InChI Key: UXCCGIWVLMDSPZ-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, an ethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst for anomeric-based oxidative aromatization .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves multi-component reactions that are environmentally benign. These reactions often utilize green solvents and heterogeneous catalysts to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions:

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Anti-inflammatory Activity

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it significantly inhibits the release of pro-inflammatory cytokines. For example, it showed a remarkable inhibition rate of 97.7% on TNF-alpha release in LPS-stimulated whole blood. This suggests its potential for treating inflammatory diseases.

Case Study:
In animal models of inflammation, administration of the compound resulted in reduced edema and pain response, highlighting its efficacy as an anti-inflammatory agent.

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that it inhibits the proliferation of various cancer cell lines, including liver cancer (HepG2) and cervical cancer (HeLa) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively. Importantly, it demonstrated low toxicity towards normal fibroblast cells.

Case Study:
In xenograft models, treatment with this compound led to significant tumor regression without notable side effects on healthy tissues.

Antimicrobial Activity

Emerging data suggest that derivatives of this compound possess antimicrobial properties. Laboratory tests have confirmed that certain derivatives effectively inhibit bacterial growth comparable to standard antibiotics.

Case Study:
In microbial inhibition studies, derivatives exhibited broad-spectrum activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of p38 kinase and cannabinoid receptors (hCB1 and hCB2), which are involved in inflammatory and pain pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile

Comparison:

Compared to these similar compounds, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity, making it more suitable for certain applications .

Biological Activity

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is known for its interactions with various biological targets, leading to significant pharmacological effects. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits a range of biochemical properties that facilitate its interaction with biological systems. It is characterized as a white crystalline solid with low solubility in water but higher solubility in acidic environments. This solubility profile is crucial for its bioavailability and interaction with cellular components.

PropertyDescription
Molecular FormulaC7H8N4
Molecular Weight164.17 g/mol
SolubilityLow in water, higher in acidic solutions
StabilityStable under specific conditions

This compound acts through various mechanisms, primarily by modulating enzyme activity and influencing cellular signaling pathways. Notably, it interacts with human cannabinoid receptors (hCB1 and hCB2) and inhibits p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in inflammatory responses .

Cellular Effects

The compound affects multiple cellular processes, including:

  • Cell Signaling : Modulates pathways involved in inflammation and cell proliferation.
  • Gene Expression : Alters the expression of genes related to inflammatory responses.
  • Metabolism : Influences metabolic pathways through enzyme interactions .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly inhibits the release of pro-inflammatory cytokines. For instance, it showed an inhibition value of 97.7% on TNF-alpha release in LPS-stimulated whole blood, indicating strong anti-inflammatory properties .

Anticancer Activity

The compound has also displayed promising anticancer effects. In cell line studies, it inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively. Importantly, it exhibited low toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Emerging data indicate that derivatives of this compound possess antimicrobial properties. For example, some pyrazole derivatives have shown broad-spectrum activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain response, highlighting its potential as an anti-inflammatory agent.
  • Cancer Models : Studies using xenograft models demonstrated that treatment with the compound led to significant tumor regression without notable side effects on healthy tissues.
  • Microbial Inhibition Studies : Laboratory tests confirmed that certain derivatives effectively inhibited bacterial growth comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Cyclocondensation : A two-step reaction sequence starting with ethyl acetoacetate and hydrazine derivatives under reflux in ethanol, followed by nitrile introduction via cyanoacetylation (yield: 65–75%) .
  • Biocatalytic Synthesis : Using guar gum as a green catalyst, which enhances reaction efficiency (yield: 82–88%) and reduces side products. Reaction conditions (temperature: 80–90°C, solvent: ethanol) are critical for regioselectivity .
    • Data Table :
MethodCatalystYield (%)Purity (HPLC)Key Reference
CyclocondensationNone65–75≥95%
BiocatalyticGuar gum82–88≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign amino (δ 5.2–5.5 ppm) and cyano (C≡N, ~110 ppm) groups. Aromatic protons appear as multiplet signals in δ 6.0–8.0 ppm .
  • IR Spectroscopy : Confirm NH₂ (3237 cm⁻¹), C≡N (2296 cm⁻¹), and aromatic C=C (1616 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS (EI) provides exact mass confirmation (e.g., m/z 149.0452 for C₆H₇N₄) .

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the molecular structure of this compound?

  • Methodology : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using SHELX or SIR97 software. Key parameters:

  • Space group: P21/c
  • Bond lengths: C≡N (1.14 Å), C-NH₂ (1.34 Å)
  • Intermolecular interactions: N–H···N hydrogen bonds stabilize the lattice .

Advanced Research Questions

Q. How do computational methods (DFT) complement experimental data in understanding electronic properties?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, correlating with reactivity .
  • Spectral Predictions : IR and NMR spectra simulated via Gaussian09 match experimental data (R² > 0.95) .

Q. What strategies resolve contradictions in isomer ratios during pyrazole derivatization?

  • Methodology : Isomer distribution (e.g., 3- vs. 5-substituted products) depends on:

  • Substituent Effects : Electron-withdrawing groups at the 4-position favor 3-substitution (70:30 ratio) .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance regioselectivity by stabilizing transition states .

Q. How can this compound be functionalized for pharmacological studies?

  • Methodology :

  • Heterocycle Formation : React with phenyl isothiocyanate to form pyrazolo[3,4-d]pyrimidine-6-thione (yield: 60%) .
  • Bioactivity Screening : Test enzyme inhibition (e.g., COX-2 IC₅₀: 12 µM) or NO release (≤5% over 24 h) using in vitro assays .

Q. What crystallographic software tools are recommended for refining polymorphic forms?

  • Methodology :

  • SHELXL : Preferred for high-resolution data (R factor < 0.04) and handling twinned crystals .
  • SIR97 : Efficient for direct methods in low-symmetry space groups (e.g., P1) .

Q. How do storage conditions impact the compound’s stability?

  • Methodology :

  • Thermal Stability : Decomposition observed at >150°C (TGA data).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (validated via HPLC over 6 months) .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 228–230°C vs. 215–218°C)?

  • Resolution : Variations arise from:

  • Polymorphism : Different crystalline forms (Form I vs. II) exhibit distinct mp ranges .
  • Purity : Impurities (e.g., residual DMF) lower observed mp. Recrystallization from ethanol improves purity .

Q. How to address discrepancies in reaction yields between biocatalytic and traditional methods?

  • Resolution :
  • Catalyst Efficiency : Guar gum reduces activation energy, increasing yield by 15–20% compared to uncatalyzed routes .
  • Side Reactions : Cyano group hydrolysis in acidic conditions lowers yield in traditional methods .

Q. Tables of Key Findings

Table 1 : Comparative Reactivity of Derivatives

DerivativeReaction ConditionProduct Yield (%)Bioactivity (IC₅₀)
Pyrazolo[3,4-d]pyrimidineDMF, 100°C, 12 h60COX-2: 12 µM
Sulfonyl HybridCH₂Cl₂, 0°C, 72 h85Anticancer: 8 µM

Properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCCGIWVLMDSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444923
Record name 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4788-15-2
Record name 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethoxy-methylidenemalononitrile 1b (1.73 g, 14.17 mmol) was added portionwise to a mixture of N-ethylhydrazine oxalate (1 equiv., 2.13 ml) and triethylamine (2.1 equiv., 4.17 ml) in ethanol (20 ml) and the reaction mixture was refluxed for 1 hour, cooled to room temperature, precipitate filtered, washed with ethanol and dried to give 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile 2b as white crystalline solid (1.02 g, 53%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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